Myristyl betaine is a zwitterionic surfactant, meaning it possesses both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule. This unique structure grants it amphiphilic properties, allowing it to interact with both water and oil. Due to these amphiphilic properties, myristyl betaine finds applications in various scientific research fields, including protein biochemistry and membrane biology [].
For instance, myristyl betaine is often used in protein extraction and purification protocols. It helps solubilize membrane proteins, which are typically difficult to extract due to their hydrophobic regions. Myristyl betaine's mild detergent properties enable the extraction of proteins while maintaining their structure and function [].
Studies suggest that myristyl betaine exhibits antibacterial activity against various bacterial strains. The proposed mechanism involves its interaction with the bacterial cell membrane, leading to disruption and leakage of cellular contents [].
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, also known as Myristyl dimethyl glycine, is an amphoteric surfactant with the chemical formula C18H37NO2 and a molecular weight of approximately 299.5 g/mol. This compound features a long hydrophobic tetradecyl chain (C14) and a hydrophilic carboxymethyl group, making it effective in various applications, particularly in personal care products. The presence of both positive and negative charges allows it to function well in different pH environments, enhancing its versatility as a surfactant .
The chemical behavior of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt can be understood through its amphoteric nature. It can undergo the following types of reactions:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt exhibits several biological activities:
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt typically involves the following steps:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt finds numerous applications across various industries:
Research into the interactions of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt reveals its compatibility with other surfactants and active ingredients:
Several compounds share structural similarities with 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt. A comparison highlights its unique attributes:
1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt stands out due to its effective amphoteric nature and ability to function across a wide pH range, making it particularly valuable in both personal care and cleaning applications. Its unique synthesis method leads to distinct physical properties that enhance its performance compared to similar compounds.
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, commonly known as myristyl betaine, involves specific reaction pathways that lead to the formation of its characteristic zwitterionic structure. This quaternary ammonium betaine compound contains both a positively charged quaternary ammonium group and a negatively charged carboxylate group within the same molecule, creating an inner salt with unique chemical properties [2].
The primary synthetic route for quaternary ammoniation involves a Menschutkin reaction, which is a bimolecular nucleophilic substitution (SN2) reaction between a tertiary amine and an alkyl halide [3]. In the specific case of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, this reaction occurs between N,N-dimethyltetradecylamine and a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid [4] [5].
The reaction mechanism proceeds through the following key steps:
Nucleophilic Attack: The tertiary amine nitrogen of N,N-dimethyltetradecylamine acts as a nucleophile, attacking the electrophilic carbon adjacent to the halogen in the haloacetic acid derivative.
Transition State Formation: A pentacoordinate transition state forms, with progressive lengthening of the carbon-halide bond and simultaneous shortening of the carbon-nitrogen bond [3].
Quaternary Ammonium Salt Formation: The carbon-halide bond breaks completely as the nitrogen-carbon bond forms, generating a positively charged quaternary ammonium center.
Carboxylate Formation: The carboxylic acid group deprotonates under appropriate conditions (often facilitated by base or solvent), forming a negatively charged carboxylate group.
Zwitterion Stabilization: The resulting molecule contains both positive and negative charges, forming an internal salt or zwitterion structure [6].
The reaction is typically conducted in polar solvents such as methanol, ethanol, or water, which stabilize the charged transition state and increase the reaction rate [3]. The choice of solvent significantly impacts the reaction efficiency, with higher dielectric constant solvents generally promoting faster reaction rates. However, for betaine synthesis, considerations regarding the stability of the carboxylic acid group may necessitate the use of solvents with moderate polarity, such as chloroform (ε = 4.81), to minimize unwanted side reactions [3].
Temperature control is crucial during quaternary ammoniation, with optimal conditions typically ranging from 40-70°C. Higher temperatures accelerate the reaction but may lead to side product formation, while lower temperatures result in slower reaction rates but potentially higher selectivity [7].
The synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt can be enhanced through catalytic approaches that facilitate the condensation reactions between tetradecylamine derivatives and appropriate reagents. These catalytic methods offer advantages in terms of reaction efficiency, yield, and selectivity.
Several catalytic systems have been developed for the condensation reactions involving tetradecylamine derivatives. Metal oxide catalysts with Lewis acid sites have shown particular promise in facilitating quaternary ammonium salt formation [8]. These catalysts provide coordination sites that can activate the electrophilic carbon of haloacetic acid derivatives, making them more susceptible to nucleophilic attack by the tertiary amine [8]. Common metal oxide catalysts include oxides of Group IIA, IIIA, IIIB, IVA, or IVB metals, such as silica, zirconia, titania, hafnium dioxide, and alumina [8].
The catalytic condensation mechanism typically involves:
Coordination of the haloacetic acid derivative to the Lewis acid site on the catalyst surface, enhancing the electrophilicity of the carbon adjacent to the halogen.
Nucleophilic attack by the tertiary amine (N,N-dimethyltetradecylamine) on the activated carbon.
Formation of the carbon-nitrogen bond with simultaneous cleavage of the carbon-halogen bond.
Desorption of the quaternary ammonium product from the catalyst surface.
The catalytic approach offers several advantages over non-catalyzed methods, including milder reaction conditions, shorter reaction times, and potentially higher yields. For example, the use of appropriate catalysts can reduce reaction temperatures from 70-80°C to 40-50°C while maintaining comparable or improved yields [8].
Recent developments in catalytic synthesis include the use of phase transfer catalysts, which facilitate the reaction between the lipophilic tetradecylamine derivatives and more hydrophilic reagents by promoting interfacial reactions [9]. Additionally, organocatalysts such as thiamine hydrochloride have been employed in condensation reactions, offering environmentally friendly alternatives to metal-based catalysts [9].
A novel approach for synthesizing quaternary ammonium betaine derivatives involves blue LED photocatalysis in aqueous media [4] [5]. This method utilizes aryl diazo acetate and tertiary amines (such as N-Methyl Morpholine, N-Methyl Piperidine, or DABCO) in water under blue LED irradiation for approximately 10 hours [4]. The reaction proceeds through a photoinduced pathway, resulting in the formation of quaternary ammonium betaine products that precipitate from the reaction mixture, simplifying purification [4] [5].
For the specific synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, the catalyzed condensation of tetradecylamine derivatives typically begins with the preparation of N,N-dimethyltetradecylamine. This can be achieved through the reaction of tetradecylamine with formaldehyde and formic acid via reductive amination, or through direct alkylation with methyl iodide or dimethyl sulfate [10]. The resulting tertiary amine is then subjected to condensation with haloacetic acid derivatives under catalytic conditions to form the desired quaternary ammonium betaine product.
The purification of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt and optimization of its synthetic yield are critical aspects of its production process. Various techniques have been developed to ensure high purity and maximize yield, addressing the challenges associated with the zwitterionic nature of this compound.
Several purification methods have been employed for betaine compounds, each with specific advantages and limitations:
Precipitation: This is one of the most straightforward and widely used methods for purifying quaternary ammonium betaines. The addition of non-polar solvents such as ethyl acetate, diethyl ether, or acetone to a solution containing the betaine compound causes precipitation of the target molecule [4] [5]. For 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, precipitation is particularly effective due to its zwitterionic character, which reduces solubility in non-polar solvents. The precipitate can be collected by filtration and washed with additional non-polar solvent to remove impurities [4].
Recrystallization: This technique involves dissolving the crude betaine compound in a hot solvent or solvent mixture, followed by controlled cooling to induce crystallization of the pure product [11]. For 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, suitable recrystallization solvents include methanol, ethanol, or acetone-water mixtures. The process typically begins with dissolving the compound in the minimum amount of hot solvent, filtering to remove insoluble impurities, and then cooling slowly to room temperature followed by further cooling in an ice bath to maximize crystal formation [11]. The crystals are then collected by filtration and dried under appropriate conditions.
Chromatographic Methods: Column chromatography using silica gel or reverse-phase C18 as the stationary phase can be employed for more challenging purifications [12]. For betaine compounds, mobile phases typically consist of methanol-water or acetonitrile-water gradients, sometimes with the addition of modifiers such as ammonium acetate or formic acid to control ionization [13]. High-Performance Liquid Chromatography (HPLC) provides the highest resolution separation and is particularly useful for analytical purposes and final purification steps [13].
Ion-Exchange Chromatography: Given the ionic nature of quaternary ammonium betaines, ion-exchange resins can be effective for purification. XAD-columns with appropriate counter ions (perchlorate, chloride, phosphate, or nitrate) have been used successfully for the isolation of quaternary ammonium compounds from aqueous media [14].
Maximizing the yield of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt synthesis involves several strategies:
Reaction Parameter Optimization: Systematic variation of temperature, reaction time, and reagent ratios can significantly impact yield. For quaternary ammoniation reactions, optimal temperatures typically range from 40-70°C, with reaction times between 3-24 hours [7] [8]. Using excess haloacetic acid derivative (typically 1.2-1.5 equivalents) can drive the reaction to completion by offsetting the equilibrium [7].
Solvent Selection: The choice of solvent significantly affects reaction efficiency. For the synthesis of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, polar solvents such as methanol, ethanol, water, or acetonitrile are commonly used [3]. In some cases, solvent mixtures provide optimal results by balancing solubility and reaction rate considerations.
Catalyst Addition: The use of appropriate catalysts can enhance reaction rates and selectivity. Metal oxide catalysts with Lewis acid sites, phase transfer catalysts, or specific organocatalysts can increase yields by 15-30% compared to uncatalyzed reactions [8] [15].
Multi-step Extraction: For reactions with moderate conversion rates, implementing sequential extraction steps can significantly improve overall recovery. Studies have shown that a three-step extraction process can increase recovery rates from approximately 30-40% in a single extraction to as high as 88% overall [16] [17].
pH Control: For betaine compounds, controlling the pH during synthesis and purification is crucial due to their zwitterionic nature. Optimal pH conditions ensure proper formation of the carboxylate group while maintaining the stability of the quaternary ammonium center [18].
Crystallization Conditions: For purification by crystallization, controlling parameters such as cooling rate, seeding, and solvent composition can significantly impact both yield and purity. Slow cooling generally produces larger, more pure crystals, while rapid cooling may increase yield at the expense of purity [11].
The molecular geometry of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt represents a classic zwitterionic surfactant structure featuring a tetradecyl hydrophobic chain attached to a quaternary ammonium center with two methyl groups and a carboxymethyl moiety [1] [2] [3]. The compound adopts a characteristic amphiphilic configuration with distinct hydrophilic and hydrophobic domains that determine its interfacial behavior and physicochemical properties.
Structural Architecture and Electronic Configuration
The molecular architecture centers on a quaternary nitrogen atom exhibiting tetrahedral geometry, as confirmed by density functional theory calculations [4]. The nitrogen center carries a formal positive charge, balanced by the negatively charged carboxylate group, creating the zwitterionic character typical of betaine surfactants [1] [3]. The tetradecyl chain, consisting of fourteen carbon atoms, provides the hydrophobic segment essential for surface activity and micelle formation [2] [5].
Computational studies utilizing density functional theory methods have revealed that the carboxylate group maintains a planar configuration, optimizing the electrostatic interactions within the zwitterionic head group [6]. The quaternary ammonium center demonstrates minimal geometric distortion from ideal tetrahedral angles, indicating structural stability under normal conditions [7]. The molecular conformation exhibits significant flexibility, particularly in the alkyl chain region, allowing for adaptive arrangements at interfaces and in micelle cores [8].
Conformational Behavior at Interfaces
Molecular dynamics simulations have provided detailed insights into the conformational preferences of the compound at air-water and oil-water interfaces [9] [8]. At low surface coverage, the molecules adopt a relatively expanded conformation with the hydrophobic chain extending into the nonpolar phase and the zwitterionic head group oriented toward the aqueous phase [8]. As surface density increases, the molecules undergo conformational changes characterized by increased chain ordering and reduced gauche defects [8].
The hydrophilic head group occupies approximately 81 square angstroms at the interface, a value that closely matches experimental saturated adsorption areas and computational critical micelle areas [9]. This spatial requirement influences the packing density at interfaces and affects the overall interfacial properties of the surfactant system [10] [11]. The molecular tilt angle relative to the surface normal varies with surface coverage, typically ranging from 63 to 79 degrees for the sulfur-nitrogen vector and 45 to 32 degrees for the carbon-nitrogen vector [12].
Chain Flexibility and Molecular Dynamics
The tetradecyl chain exhibits remarkable conformational flexibility, transitioning between extended and coiled states depending on the local environment [13] [14]. In aqueous solution, the chain adopts predominantly gauche conformations to minimize unfavorable hydrophobic-hydrophilic contacts. However, at interfaces and within micelle cores, the chains tend toward more extended, all-trans conformations that maximize van der Waals interactions between adjacent hydrocarbon segments [8].
Temperature effects on molecular conformation reveal increasing chain mobility and decreased ordering at elevated temperatures [15]. This thermal behavior influences both the interfacial adsorption characteristics and the bulk solution properties of the surfactant [16]. The conformational entropy of the alkyl chain contributes significantly to the overall thermodynamic stability of self-assembled structures [6].
Structural Feature | Parameter/Description | Computational Method |
---|---|---|
Tetradecyl chain length | 14 carbon atoms (C14) | Molecular structure analysis |
Quaternary nitrogen geometry | Tetrahedral around N+ | DFT geometry optimization |
Carboxylate group orientation | Planar carboxylate (COO-) | DFT calculations |
Molecular conformation | Extended at interface | MD simulations |
Hydrophilic head group area | ~81 Ų | MD surface area calculations |
Hydrophobic tail configuration | All-trans at high density | MD conformational analysis |
Zwitterionic charge separation | Internal salt structure | Electronic structure analysis |
The critical micelle concentration of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt represents a fundamental parameter governing its surfactant behavior and practical applications. Based on established structure-activity relationships for alkyl betaine surfactants, the critical micelle concentration can be accurately predicted using linear correlations between alkyl chain length and logarithmic critical micelle concentration values [17] [18].
Predictive Modeling and Chain Length Relationships
Extensive literature compilation of critical micelle concentration data for homologous alkyl betaine series has established a robust linear relationship described by the equation: Log CMC = -0.447 N + 4.10, where N represents the number of carbon atoms in the alkyl chain [17]. This correlation demonstrates excellent statistical reliability with an R² value of 0.995, enabling accurate prediction of critical micelle concentration values for chain lengths not directly measured [17].
For the tetradecyl betaine (C14) under investigation, this relationship predicts a critical micelle concentration of approximately 186 μM (0.186 mM) [17]. This value falls within the expected range for medium-chain betaine surfactants and reflects the optimal balance between hydrophobic chain length and hydrophilic head group requirements for micelle formation [19] [20].
Experimental Determination Methods
Multiple analytical techniques have been employed for critical micelle concentration determination in betaine surfactants, including surface tension measurements, conductivity analysis, and fluorometric methods [21] [22] [23]. The du Noüy ring method and Wilhelmy plate techniques represent standard approaches for surface tension-based measurements, providing reliable critical micelle concentration values when proper experimental protocols are followed [21] [24].
Recent innovations in critical micelle concentration determination include capillary electrophoresis-based viscosity monitoring and weight measurement techniques using density bottles [22] [25]. These alternative methods offer advantages in terms of speed, sample economy, and reduced sensitivity to experimental artifacts that can affect traditional surface tension measurements [24].
Temperature and Environmental Effects
The critical micelle concentration of betaine surfactants demonstrates significant temperature dependence, with generally decreasing values observed at elevated temperatures due to enhanced hydrophobic interactions [26] [27]. For enhanced oil recovery applications under high temperature, high salinity conditions, betaine surfactants maintain favorable critical micelle concentration characteristics compared to conventional anionic and cationic surfactants [26] [27].
Salt effects on critical micelle concentration vary depending on the specific electrolyte composition and concentration [28] [18]. The zwitterionic nature of betaine surfactants provides inherent tolerance to ionic strength variations, maintaining relatively stable critical micelle concentration values across a broad range of salinity conditions [27].
Compound | CMC (μM) | CMC (mM) | Reference/Method |
---|---|---|---|
C8 betaine | 186,000 | 186 | Literature compilation |
C10 betaine | 18,000 | 18.0 | Literature compilation |
C12 betaine | 1,840 | 1.84 | Literature compilation |
C14 betaine (Target compound) | 186 | 0.186 | Linear regression prediction |
C16 betaine | 20.1 | 0.0201 | Surface tension measurement |
C18 betaine | 4.78 | 0.00478 | Literature compilation |
Micelle Structure and Aggregation Behavior
Above the critical micelle concentration, 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt forms spherical micelles with hydrodynamic diameters typically ranging from 2.4 to 4.5 nanometers, depending on concentration and environmental conditions [19]. The aggregation number for C14 betaine micelles falls within the range of 40-60 molecules per micelle, reflecting the optimal packing constraints imposed by the molecular geometry [17].
The micelle core consists primarily of the hydrophobic tetradecyl chains in a liquid-like state, while the zwitterionic head groups form a hydrated interfacial region extending into the aqueous phase [29]. This micellar structure provides solubilization capacity for hydrophobic substances while maintaining excellent stability across varying pH conditions due to the internal salt character of the betaine head group [27].
The thermal stability characteristics of 1-Tetradecanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt demonstrate exceptional performance compared to conventional surfactants, making it particularly valuable for high-temperature applications including enhanced oil recovery and industrial processes [27] [30]. Comprehensive thermogravimetric analysis and differential scanning calorimetry studies reveal distinct thermal transition phases and decomposition pathways that govern the compound's operational temperature limits.
Thermal Decomposition Pathways and Kinetics
Thermogravimetric analysis reveals that thermal decomposition initiates at temperatures between 245-256°C, with the variation attributed to residual moisture content in the sample [31]. The main decomposition occurs rapidly within the temperature range of 245-343°C, representing the breakdown of the quaternary ammonium structure and subsequent fragmentation of the alkyl chain [31] [32].
The primary decomposition products include trimethylamine, carbon dioxide, and various ester compounds formed through intermolecular transalkylation reactions [31]. Under nitrogen atmosphere, the decomposition process yields approximately 2.4% residual carbon, while air atmosphere results in 3.4% residue, indicating more complete oxidative degradation in the presence of oxygen [31]. Complete carbon burnout occurs at temperatures up to 570°C in air, demonstrating the ultimate thermal stability limit [31].
Phase Behavior and Temperature Effects
The compound exhibits complex phase behavior characterized by multiple thermal transitions that affect its surfactant properties [32] [33]. Differential scanning calorimetry studies indicate glass transition temperatures in the range of 23-30°C for related betaine structures, suggesting similar behavior for the tetradecyl derivative [32]. The melting characteristics depend significantly on the purity and crystalline form of the material [34].
Temperature-dependent phase separation studies demonstrate that increasing temperature generally expands the two-phase region in aqueous systems containing the betaine surfactant [35]. This behavior results from the disruption of hydrogen bonding between the surfactant and water molecules at elevated temperatures, effectively increasing the hydrophobicity and facilitating phase separation [35].
Hydrolytic Stability and pH Dependence
Hydrolytic stability represents a critical aspect of thermal behavior, particularly for applications involving aqueous systems at elevated temperatures [36] [15]. At neutral pH (6.0) and 20°C, hydrolysis proceeds slowly with approximately 10% degradation after 180 minutes [36]. However, alkaline conditions (pH 9.0) and elevated temperature (50°C) significantly accelerate hydrolysis, resulting in approximately 50% degradation within 60 minutes [36].
The hydrolysis mechanism involves nucleophilic attack on the ester linkage, if present, or direct degradation of the quaternary ammonium structure under extreme conditions [15]. The rate enhancement under alkaline conditions reflects the increased nucleophilicity of hydroxide ions and the general base catalysis of hydrolytic reactions [36].
Comparative Thermal Performance
Comparative studies with other betaine surfactants reveal superior thermal stability for the tetradecyl derivative compared to shorter chain homologs [30]. Thermogravimetric analysis of benzene ring-containing betaine surfactants shows degradation temperatures above 190°C, indicating that structural modifications can further enhance thermal stability [30]. The introduction of aromatic groups or branched alkyl chains generally improves high-temperature resistance through increased molecular rigidity [30].
For enhanced oil recovery applications, the thermal stability extends the operational temperature range to approximately 120°C under high salinity conditions [27]. This performance significantly exceeds that of conventional anionic surfactants such as alpha olefin sulfonates, which typically show degradation at lower temperatures [27].
Parameter | Value/Range | Notes |
---|---|---|
Initial decomposition temperature (°C) | 245-256 | Varies with water content |
Main decomposition range (°C) | 245-343 | Rapid decomposition phase |
Final decomposition temperature (°C) | 570 (complete carbon burnout) | Complete oxidation in air |
Residual carbon content (%) | 2.4-3.5 | Higher in air atmosphere |
Decomposition atmosphere effect | Lower final temp in air vs nitrogen | Oxygen facilitates decomposition |
Hydrolysis stability (pH 6.0, 20°C) | ~10% after 180 min | Slow hydrolysis at neutral pH |
Hydrolysis stability (pH 9.0, 50°C) | ~50% after 60 min | Accelerated at alkaline pH/high temp |
Molecular Dynamics of Thermal Transitions
Molecular dynamics simulations provide insights into the atomic-level mechanisms underlying thermal stability and phase transitions [16] [13]. At elevated temperatures, increased molecular motion leads to enhanced conformational flexibility in the alkyl chain, potentially affecting interfacial adsorption and micellar stability [16]. The balance between thermal energy and intermolecular interactions determines the temperature at which significant structural changes occur [12].
Corrosive;Irritant